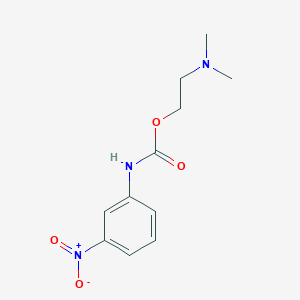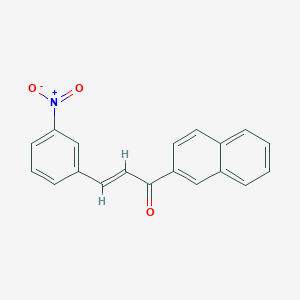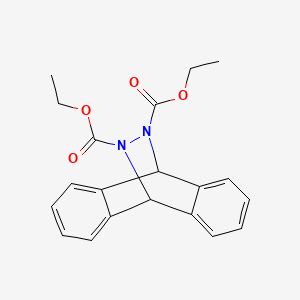
Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate is a chemical compound with the molecular formula C20H20N2O4 and a molecular weight of 352.3838 . This compound is known for its unique structure, which includes a diazane ring fused to an anthracene core, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate typically involves the reaction of anthracene derivatives with diazane compounds under specific conditions. The reaction conditions often include the use of solvents such as acetone or acetonitrile and may require catalysts to facilitate the reaction
Chemical Reactions Analysis
Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amine derivatives.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a building block for the synthesis of more complex molecules and as a precursor in the development of new materials with unique properties . In biology and medicine, Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate is studied for its potential use in drug development and as a probe for studying biological processes .
Mechanism of Action
The mechanism of action of Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s diazane ring can interact with various biological molecules, potentially inhibiting or modifying their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and enzyme activity.
Comparison with Similar Compounds
Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate can be compared to other similar compounds, such as trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid and its dimethyl ester . These compounds share a similar anthracene core but differ in their functional groups and overall structure.
Properties
CAS No. |
6329-10-8 |
|---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
diethyl 15,16-diazatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-19(23)21-17-13-9-5-7-11-15(13)18(22(21)20(24)26-4-2)16-12-8-6-10-14(16)17/h5-12,17-18H,3-4H2,1-2H3 |
InChI Key |
VJHCBURXSKGWJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2C3=CC=CC=C3C(N1C(=O)OCC)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
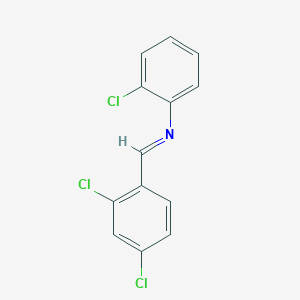
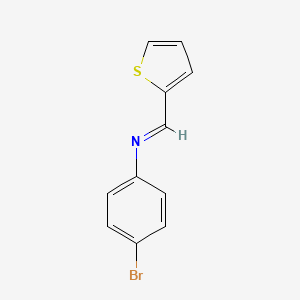

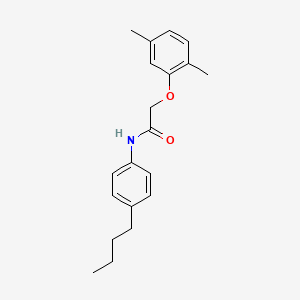
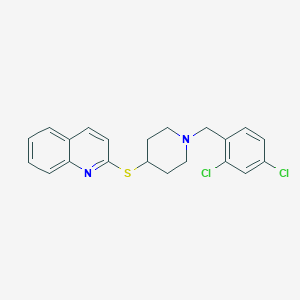



![Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-](/img/structure/B11948784.png)

